3-(4-Methoxyphenoxy)-2,2-dimethylpropanol
Description
3-(4-Methoxyphenoxy)-2,2-dimethylpropanol (CAS 118943-21-8) is a tertiary alcohol characterized by a 2,2-dimethylpropanol backbone substituted with a 4-methoxyphenoxy group. Its structure combines the steric hindrance of the neopentyl (2,2-dimethylpropanol) moiety with the aromatic and electron-donating properties of the 4-methoxyphenoxy group. This compound is utilized in synthetic chemistry as an intermediate for pharmaceuticals, polymers, and specialty materials .
Properties
CAS No. |
280586-19-8 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-(4-methoxyphenoxy)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C12H18O3/c1-12(2,8-13)9-15-11-6-4-10(14-3)5-7-11/h4-7,13H,8-9H2,1-3H3 |
InChI Key |
OOJSMEUVCMECGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)COC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenoxy)-2,2-dimethylpropanol typically involves the reaction of 4-methoxyphenol with 2,2-dimethylpropanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of 3-(4-Methoxyphenoxy)-2,2-dimethylpropanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxyphenoxy)-2,2-dimethylpropanol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium hydroxide, potassium carbonate, and other bases.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or other reduced forms.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Chemistry: 3-(4-Methoxyphenoxy)-2,2-dimethylpropanol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenoxy)-2,2-dimethylpropanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired effects .
Comparison with Similar Compounds
Structural Analogs with Alkoxy/Substituted Phenoxy Groups
Key Observations :
- Steric Effects: The 2,2-dimethylpropanol moiety in all compounds provides steric hindrance, influencing reactivity and stability.
- Functional Groups: The 4-methoxyphenoxy group enhances aromaticity and electron density compared to allyl or amino substituents.
- Applications: Compounds with ether/ester groups (e.g., allyl, hydroxypivaloyloxy) are used in materials science, while amino derivatives serve as synthetic reagents .
Comparison with Diol Derivatives
Key Observations :
- Hydrogen Bonding : Diols exhibit higher solubility in polar solvents due to additional hydroxyl groups.
- Reactivity: Diols are preferred in polymer synthesis (e.g., polyesters) compared to mono-alcohols like the target compound .
Research Findings and Challenges
- Isomer Separation: Structural isomers of similar alcohols (e.g., 2-pentanol vs. 3-methyl-2-butanol) require advanced separation techniques like Cd–BINOL metal-organic frameworks, indicating challenges in purifying stereoisomers of the target compound .
- Safety Data: Related diols (e.g., 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol) have documented safety protocols, emphasizing the need for careful handling of phenolic derivatives .
Biological Activity
3-(4-Methoxyphenoxy)-2,2-dimethylpropanol is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(4-Methoxyphenoxy)-2,2-dimethylpropanol features a methoxy group attached to a phenoxy moiety, which is linked to a dimethylpropanol backbone. This unique arrangement may contribute to its biological properties.
Research indicates that compounds similar to 3-(4-Methoxyphenoxy)-2,2-dimethylpropanol can interact with various biological targets, including receptors and enzymes involved in metabolic processes. The following mechanisms have been proposed:
- Ligand-Receptor Interaction : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes that play crucial roles in metabolic pathways, thereby altering physiological responses.
Anticancer Activity
Studies have shown that compounds with structural similarities to 3-(4-Methoxyphenoxy)-2,2-dimethylpropanol exhibit anticancer properties. For instance, modifications in related compounds have been found to enhance their interaction with the vitamin D receptor (VDR), which is pivotal in regulating cell proliferation and differentiation.
- Case Study : A study demonstrated that analogs of vitamin D with modifications in their structure could potentiate VDR transcriptional activity by altering coactivator interactions, suggesting that similar modifications in 3-(4-Methoxyphenoxy)-2,2-dimethylpropanol could yield enhanced biological activity against cancer cells .
Neuroprotective Effects
Research indicates potential neuroprotective effects attributed to compounds with similar phenolic structures. These compounds may mitigate oxidative stress and inflammation in neuronal cells.
- Case Study : In vitro studies on related phenolic compounds have shown a reduction in neuroinflammation markers and improved survival rates of neuronal cells exposed to neurotoxic agents .
Toxicological Profile
The safety profile of 3-(4-Methoxyphenoxy)-2,2-dimethylpropanol is crucial for its potential therapeutic applications. Toxicological studies are necessary to evaluate its effects on various organ systems and its mutagenic potential.
- Findings : Preliminary assessments suggest that while some phenolic compounds exhibit low toxicity at therapeutic doses, comprehensive studies are required to establish the safety margin for 3-(4-Methoxyphenoxy)-2,2-dimethylpropanol specifically.
Data Summary
The following table summarizes key findings related to the biological activity of 3-(4-Methoxyphenoxy)-2,2-dimethylpropanol and its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
